5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid
Overview
Description
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are widely used in the development of various drugs and biologically active agents . The compound’s structure includes a methyl group, a methylsulfonamido group, and a carboxylic acid group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol.
Industrial Production Methods
Industrial production of thiazole derivatives, including 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamido group.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes. The sulfonamido group can enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Similar structure but lacks the methylsulfonamido group.
2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of a methylsulfonamido group.
Uniqueness
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid is unique due to the presence of the methylsulfonamido group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2-(methanesulfonamido)-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)7-6(13-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAQHCJFJHEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NS(=O)(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183755 | |
Record name | 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-84-9 | |
Record name | 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951626-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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